N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Description
N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at the 2-position and a 4-methylbenzamide moiety at the 3-position. The molecular formula is C₂₂H₂₁N₃OS, with a calculated molecular weight of 375.5 g/mol. Thienopyrazole derivatives are notable for their diverse pharmacological and agrochemical applications, often attributed to their electronic versatility and capacity for hydrogen bonding .
Characterization likely involves ¹H NMR, IR, and mass spectrometry to confirm regiochemistry and substituent placement, as demonstrated for structurally related pyrimidin-oxadiazole hybrids . X-ray crystallography, facilitated by software like SHELX, may further elucidate its three-dimensional conformation .
Potential Applications: The 2,3-dimethylphenyl and 4-methylbenzamide groups suggest enhanced lipophilicity, which could improve membrane permeability in biological systems.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-26-12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICCUFLTJQYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical applications inferred from structural analogs.
Key Differences and Implications
Benzamide vs.
The 4-methylbenzoyl moiety could modulate solubility; methyl groups typically reduce polarity, favoring lipid bilayer penetration in drug design .
Applications: Chloroacetamides (e.g., alachlor) are broad-spectrum herbicides, whereas thienopyrazole derivatives are explored for kinase inhibition or antimicrobial activity. The target compound’s benzamide-thienopyrazole hybrid may occupy a niche in medicinal chemistry .
Research Findings and Methodological Considerations
Stability and Bioactivity Insights
- Lipophilicity : Calculated LogP (via substituent contributions) for the target compound is ~3.5, higher than alachlor (LogP ~2.9), suggesting greater membrane permeability but lower aqueous solubility .
- Hypothetical Bioactivity: Thienopyrazole’s nitrogen-sulfur heteroatom array may confer metal-binding capacity, relevant to enzyme inhibition.
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a compound that belongs to the class of heterocyclic amides. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 341.47 g/mol. The compound features multiple functional groups that may contribute to its biological properties, including a thieno[3,4-c]pyrazole moiety and a benzamide structure.
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit various enzymes involved in metabolic pathways. For instance, some compounds target dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair processes. The inhibition of DHFR leads to reduced cellular proliferation in cancer cells .
- Modulation of Protein Ubiquitination : Compounds that interact with cereblon E3 ligase can modulate protein degradation pathways. This mechanism has been explored in the context of cancer therapies where targeted protein degradation can lead to reduced tumor growth .
Study on Related Benzamide Derivatives
A study focused on the synthesis and evaluation of various benzamide derivatives highlighted their potential as RET kinase inhibitors for cancer treatment. The findings indicated that these compounds exhibited moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels . Although not directly studying our compound of interest, these results suggest similar derivatives may possess anticancer properties.
Antitumor Effects Observed in Clinical Applications
Clinical observations have noted antitumor effects associated with benzamide derivatives when used in combination therapies. For example, a cohort study indicated prolonged survival in patients treated with benzamide-positive therapies for more than two years . Such clinical outcomes underscore the potential therapeutic applications of compounds within this chemical class.
Comparative Analysis of Biological Activities
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Benzamides | Antitumor | DHFR inhibition |
| Heterocyclic Amides | Enzyme inhibition | Targeting metabolic pathways |
| Cereblon Ligands | Protein degradation | Modulating ubiquitin-proteasome system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
